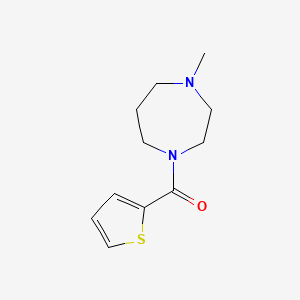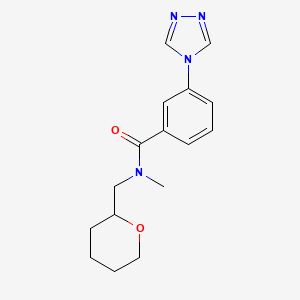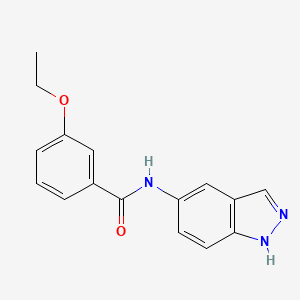
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane, also known as MTCD, is a synthetic compound that belongs to the diazepane family. MTCD has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been extensively studied in various scientific fields due to its potential applications. In medicinal chemistry, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and anxiety. In pharmacology, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been studied for its effects on the central nervous system, and it has been shown to have anxiolytic and sedative properties. In neuroscience, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been used as a tool to study the role of GABAergic neurotransmission in the brain.
Mecanismo De Acción
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane acts as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. By enhancing the effects of GABA, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane produces anxiolytic and sedative effects. 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has also been shown to have anticonvulsant properties, possibly due to its ability to enhance GABAergic neurotransmission.
Biochemical and Physiological Effects:
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. These effects are mediated by the enhancement of GABAergic neurotransmission in the brain. 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has also been shown to have a low toxicity profile, making it a promising drug candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane has several advantages for lab experiments, including its high purity and low toxicity profile. However, 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane is a synthetic compound that requires specialized equipment and expertise for synthesis, which may limit its availability for some researchers. Additionally, the use of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane in animal experiments may raise ethical concerns due to its potential effects on behavior and cognition.
Direcciones Futuras
There are several future directions for research on 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane. One possible direction is the development of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane analogs with improved pharmacological properties. Another direction is the investigation of the effects of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane on different subtypes of GABA-A receptors, which may provide insights into its mechanism of action. Additionally, the use of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane in combination with other drugs may have synergistic effects, which could lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane can be synthesized using a variety of methods, including the reaction between 1-methyl-1,4-diazepane and thiophene-2-carboxylic acid chloride. Another method involves the reaction between 1-methyl-1,4-diazepane and 2-thiophenecarboxaldehyde, followed by the treatment with acetic anhydride. These methods have been optimized to produce high yields of 1-methyl-4-(2-thienylcarbonyl)-1,4-diazepane with high purity.
Propiedades
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-12-5-3-6-13(8-7-12)11(14)10-4-2-9-15-10/h2,4,9H,3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQINWQOJOKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-1-(2-methylprop-2-en-1-yl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5396171.png)
![1-(4-{5-[(allylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5396183.png)
![N-[1-(2,4-dimethylphenyl)-2-methylpropyl]methanesulfonamide](/img/structure/B5396191.png)
![4-methoxy-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5396194.png)
![2-hydroxy-5-({4-[2-(6-hydroxy-5-nitro-2-oxo-2,3-dihydro-4-pyrimidinyl)vinyl]benzylidene}amino)benzoic acid](/img/structure/B5396207.png)
![2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5396208.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5396211.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]phenylalanine](/img/structure/B5396217.png)
![(1R*,2R*,6S*,7S*)-4-{2-[2-(3-methoxyphenyl)ethyl]benzoyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5396225.png)
![2,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5396246.png)

![N-(2-ethoxyethyl)-2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine hydrochloride](/img/structure/B5396253.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-4-isoxazolyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5396262.png)
